molecular formula C12H10N2 B162237 2-methyl-1H-benzo[f]benzimidazole CAS No. 1792-36-5

2-methyl-1H-benzo[f]benzimidazole

Cat. No.: B162237
CAS No.: 1792-36-5
M. Wt: 182.22 g/mol
InChI Key: BWKHKCMWUDYPOW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-benzo[f]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activity and stability .

Scientific Research Applications

Biological Activity

2-Methyl-1H-benzo[f]benzimidazole is a compound of interest within the field of medicinal chemistry, particularly due to its diverse biological activities. This article summarizes the current understanding of its pharmacological properties, including antiproliferative, antimicrobial, and antifungal activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. This structural motif is known for its significant biological activity, attributed to the lipophilicity and electronic properties of the compound.

Antiproliferative Activity

Several studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, research indicates that derivatives with specific substitutions exhibit potent activity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 16.38 µM to over 100 µM depending on the substituent's nature and position on the benzimidazole ring .

Table 1: Antiproliferative Activity of Selected Derivatives

CompoundCell LineIC50 (µM)
2gMDA-MB-23116.38
1aMDA-MB-231>100
3gMDA-MB-23121.93
2dMDA-MB-23129.39

The mechanism of action often involves inducing apoptosis through mitochondrial disruption and caspase activation, which leads to programmed cell death in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. Various derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacteriaMIC (µg/mL)
2gStaphylococcus aureus8
1bStreptococcus faecalis4
3aEscherichia coli>100

Research has demonstrated that certain derivatives can outperform standard antibiotics like amikacin in terms of efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

In addition to antibacterial properties, some derivatives of this compound exhibit antifungal activity. Studies report moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL for both strains .

Table 3: Antifungal Activity Against Fungal Strains

CompoundFungusMIC (µg/mL)
2gCandida albicans64
1cAspergillus niger64

Case Studies and Research Findings

Research has consistently shown that modifications to the benzimidazole core can enhance biological activity. For example, substituents at specific positions on the benzimidazole ring significantly affect both antiproliferative and antimicrobial activities. A study found that compounds with long alkyl chains demonstrated improved membrane permeability, correlating with enhanced biological efficacy .

Additionally, a chemoinformatic analysis comparing various benzimidazole derivatives revealed that certain structural features are critical for maximizing bioactivity against targeted pathogens .

Properties

IUPAC Name

2-methyl-1H-benzo[f]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKHKCMWUDYPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4.74 g of 2,3-diaminonaphthalene in 150 ml of ethanol and 30 ml of N,N-dimethylacetamide was added 4.86 g of triethyl orthoacetate, and the mixture heated at 60° C. for 2 hours. An additional 5.5 ml of triethyl orthoacetate was added and stirring continued at 60° C. overnight. The solvent was removed and the residue treated with chloroform. The solids were filtered and the filtrate concentrated to a small volume, treated with ether and filtered. The solids were combined to give 4.07 g of the product as a white solid.
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two

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